UDP-N-acetyl-alpha-D-mannosamine

Description

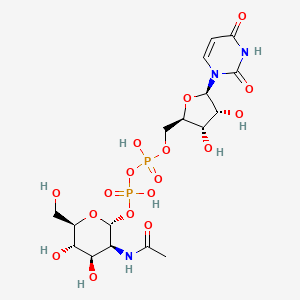

UDP-N-acetyl-alpha-D-mannosamine (UDP-ManNAc) is a nucleotide-activated sugar critical in the biosynthesis of sialic acids, such as N-acetylneuraminic acid (Neu5Ac), which are essential for glycoprotein and glycolipid formation . This compound is enzymatically derived from UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) via a reversible reaction catalyzed by UDP-N-acetylglucosamine 2-epimerase. In Bacillus cereus, this enzyme achieves an equilibrium ratio of 9:1 (UDP-GlcNAc:UDP-ManNAc), highlighting its role in modulating cellular pools of UDP-sugars . UDP-ManNAc is also utilized in biotechnological applications, such as enhancing sialylation in mammalian cell cultures for monoclonal antibody production .

Properties

Molecular Formula |

C17H27N3O17P2 |

|---|---|

Molecular Weight |

607.4 g/mol |

IUPAC Name |

[(2R,3S,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C17H27N3O17P2/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28)/t7-,8-,10+,11-,12-,13-,14-,15-,16-/m1/s1 |

InChI Key |

LFTYTUAZOPRMMI-ZYQOOJPVSA-N |

SMILES |

CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |

Isomeric SMILES |

CC(=O)N[C@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |

Synonyms |

UDP-ManNAc uridine diphosphate N-acetylmannosamine |

Origin of Product |

United States |

Scientific Research Applications

Biochemical Role and Synthesis

UDP-N-acetyl-alpha-D-mannosamine serves as a precursor in the biosynthesis of sialic acids, specifically N-acetylneuraminic acid. This compound is essential for the formation of glycoproteins and glycolipids, which play significant roles in cellular communication, immune responses, and neurobiological functions . The conversion of this compound to N-acetylneuraminic acid involves several enzymatic steps, including epimerization and phosphorylation .

Genetic Disorders

This compound has been investigated for its therapeutic potential in genetic disorders such as GNE myopathy. This condition arises from deficiencies in the enzymes involved in sialic acid biosynthesis. Clinical studies have shown that oral administration of N-acetylmannosamine (a derivative) can increase plasma levels of sialic acid and improve muscle function in affected patients .

- Case Study : A phase 2 clinical trial demonstrated that N-acetylmannosamine improved muscle sialylation and prevented deterioration in a mouse model of GNE myopathy. The study reported significant increases in Neu5Ac levels post-treatment, indicating effective restoration of the sialic acid biosynthesis pathway .

Kidney Diseases

Research indicates that this compound can be beneficial in treating kidney disorders associated with hyposialylation, such as hereditary inclusion body myopathy and other conditions involving proteinuria and hematuria. The compound enhances sialylation of glomerular membranes, thereby improving kidney function and reducing protein excretion .

- Case Study : In animal models, administration of N-acetylmannosamine led to improved podocyte morphology and increased integrity of the glomerular basement membrane, suggesting its potential as a therapeutic agent for kidney diseases .

Infectious Disease Research

This compound plays a role in understanding bacterial pathogenesis, particularly in organisms like Staphylococcus aureus. The enzyme Cap5O catalyzes the conversion of UDP-N-acetyl-mannosamine to UDP-N-acetyl-mannosaminuronic acid, which is crucial for the synthesis of polysaccharides that contribute to bacterial virulence . This pathway represents a target for developing new antimicrobial therapies.

Metabolic Pathways

This compound is involved in several metabolic pathways beyond sialic acid biosynthesis. It participates in teichoic acid biosynthesis and enterobacterial common antigen synthesis, highlighting its importance in microbial metabolism and host-pathogen interactions .

Summary Table of Applications

| Application Area | Description | Relevant Findings |

|---|---|---|

| Genetic Disorders | Treatment for GNE myopathy through increased sialic acid levels | Clinical trials show improved muscle function with N-acetylmannosamine treatment |

| Kidney Diseases | Enhances sialylation to improve kidney function | Animal studies demonstrate improved glomerular membrane integrity |

| Infectious Diseases | Role in bacterial virulence via polysaccharide synthesis | Enzymatic pathways identified as targets for antimicrobial drug development |

| Metabolic Pathways | Participation in teichoic acid and enterobacterial common antigen synthesis | Critical for understanding microbial metabolism |

Comparison with Similar Compounds

Comparison with Structurally Similar UDP-Activated Sugars

Structural Differences

UDP-ManNAc belongs to a family of UDP-N-acetylhexosamines that differ in stereochemistry and functional groups:

| Compound | Core Sugar Structure | Key Modifications |

|---|---|---|

| UDP-ManNAc | N-acetyl-D-mannosamine | C2 epimer of GlcNAc |

| UDP-GlcNAc | N-acetyl-D-glucosamine | C4 epimer of GalNAc |

| UDP-GalNAc | N-acetyl-D-galactosamine | C4 hydroxyl group axial |

| UDP-GalNAc 4-sulfate | N-acetyl-D-galactosamine | Sulfate group at C4 position |

| UDP-N-acetyl-D-mannosaminuronate | N-acetyl-D-mannosaminuronic acid | C6 oxidized to carboxylic acid |

- Epimerization : UDP-ManNAc is the C2 epimer of UDP-GlcNAc, altering sugar conformation and enzyme recognition .

- Sulfation: UDP-GalNAc 4-sulfate introduces a charged group, affecting interactions in glycosaminoglycan synthesis .

Related Pathways:

- UDP-GlcNAc : Central precursor for N-linked glycosylation and chitin synthesis. Acts as a substrate for β-1,4-galactosyltransferase (β4GalT1) to form UDP-LacNAc .

- UDP-GalNAc : Synthesized via UDP-GlcNAc 4-epimerase. Critical for initiating O-glycosylation via polypeptide GalNAc-transferases (GalNAc-Ts) .

- UDP-GalNAc 4-sulfate : Derived from UDP-GalNAc through sulfotransferases, involved in sulfated glycoconjugate formation .

Functional Roles

- Disease Relevance: GalNAc-T3 overexpression in adenocarcinomas correlates with altered O-glycosylation patterns .

Enzymatic and Regulatory Differences

Preparation Methods

Nonhydrolyzing UDP-GlcNAc 2-Epimerase Catalyzed Reaction

The primary route for UDP-ManNAc synthesis involves the enzymatic epimerization of UDP-GlcNAc at the C2 position, catalyzed by a nonhydrolyzing UDP-GlcNAc 2-epimerase. This enzyme, identified in Campylobacter jejuni (strain 81116), directly converts UDP-GlcNAc (1 ) to UDP-ManNAc (2 ) without hydrolyzing the UDP moiety (Figure 1).

Reaction Mechanism and NMR Characterization

The epimerization mechanism involves transient deprotonation at C2, leading to a keto intermediate that allows for stereochemical inversion. Nuclear magnetic resonance (NMR) studies confirm this process: incubation of UDP-GlcNAc with the nonhydrolyzing epimerase results in new resonances at δ 2.05 ppm (methyl protons) and δ 5.46 ppm (anomeric proton of UDP-ManNAc). Deuterium exchange experiments in D₂O demonstrate the loss of the C2 proton signal (δ 3.99 ppm), validating the enzyme’s ability to abstract and replace this proton.

Optimization of Reaction Conditions

The reaction equilibrium between UDP-GlcNAc and UDP-ManNAc favors the substrate (UDP-GlcNAc) at a ratio of approximately 3:1. To enhance UDP-ManNAc yield, the following parameters are critical:

-

pH : Optimal activity is observed at pH 7.5–8.0.

-

Temperature : Reactions are typically conducted at 37°C.

-

Cofactors : No exogenous cofactors are required, as the enzyme operates via a ping-pong mechanism.

Table 1: Key NMR Signals for UDP-GlcNAc and UDP-ManNAc

| Compound | δ (ppm) Assignment | Resonance Shift in D₂O |

|---|---|---|

| UDP-GlcNAc (1 ) | 5.51 (C1-H), 3.99 (C2-H) | C2-H signal disappears |

| UDP-ManNAc (2 ) | 5.46 (C1-H), 2.05 (CH₃) | C2-H signal disappears |

Coupled Enzymatic Systems for Enhanced Yield

In C. jejuni, the nonhydrolyzing epimerase (C8J_1338) is co-localized with a UDP-ManNAc C6-dehydrogenase (C8J_1339), which oxidizes UDP-ManNAc to UDP-ManNAcA (3 ). This coupling can be exploited to drive the epimerization equilibrium toward UDP-ManNAc by removing the product via dehydrogenation.

NAD⁺-Dependent Dehydrogenase Activity

The C6-dehydrogenase requires NAD⁺ as a cofactor, converting UDP-ManNAc to UDP-ManNAcA with concomitant NADH production. Electrospray ionization mass spectrometry (ESI-MS) confirms the formation of UDP-ManNAcA ([M–H]⁻ at m/z 620.05).

Table 2: Enzymatic Cascade for UDP-ManNAcA Synthesis

| Enzyme | Substrate | Product | Cofactor | Key Analytical Data |

|---|---|---|---|---|

| Nonhydrolyzing C2-epimerase | UDP-GlcNAc | UDP-ManNAc | None | NMR: δ 5.46 ppm (C1-H) |

| C6-dehydrogenase | UDP-ManNAc | UDP-ManNAcA | NAD⁺ | ESI-MS: m/z 620.05 |

Chemical Synthesis of ManNAc and Subsequent Enzymatic Uridinylation

Epimerization and Crystallization Protocol

-

Epimerization : N-Acetyl-D-glucosamine (NAG) is treated with triethylamine in water at 60°C for 2 hours, achieving an 80:20 NAG:ManNAc equilibrium.

-

Crystallization : The mixture is cooled to 20°C at 10°C/h, followed by centrifugation and washing with n-propanol/water (85:15).

-

Seeding : The filtrate is seeded with ManNAc monohydrate crystals, yielding pure 4 after dehydration at 40°C.

Table 3: Key Parameters for ManNAc Crystallization

| Step | Conditions | Outcome |

|---|---|---|

| Epimerization | 60°C, pH 8.0 (triethylamine) | 80:20 NAG:ManNAc ratio |

| Cooling Gradient | 10°C/h to 20°C | Precipitates NAG impurities |

| Seeding | 0.5% w/w ManNAc monohydrate | >98% purity 4 |

Comparative Analysis of Preparation Methods

Efficiency and Scalability

-

Enzymatic Epimerization : Direct conversion of UDP-GlcNAc to UDP-ManNAc achieves ~25% yield under equilibrium conditions. Coupling with dehydrogenation improves efficiency but requires NAD⁺ regeneration systems.

-

Chemical/Enzymatic Hybrid : ManNAc synthesis via crystallization yields >98% purity, but subsequent uridinylation steps add complexity and cost.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing UDP-N-acetyl-alpha-D-mannosamine in vitro?

- Methodological Answer : Synthesis requires enzymatic conversion from N-acetyl-D-mannosamine (ManNAc) via kinases and pyrophosphorylases. Ensure optimal pH (7.4–8.0) and magnesium ion (Mg²⁺) concentrations to stabilize UDP-sugar intermediates. Use HPLC with UV detection (260 nm) to monitor reaction progress and quantify yield .

- Pitfalls : Contamination by phosphatases can degrade UDP-sugars; include phosphatase inhibitors (e.g., sodium orthovanadate) in reaction buffers .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ³¹P) and high-resolution mass spectrometry (HRMS). For NMR, key signals include the anomeric proton (~5.4 ppm, α-configuration) and uridine phosphate groups .

- Validation : Compare retention times and fragmentation patterns with commercial standards using LC-MS/MS .

Q. What is the role of this compound in sialic acid biosynthesis?

- Methodological Answer : ManNAc is phosphorylated to ManNAc-6-phosphate, then converted to N-acetylneuraminic acid (sialic acid) via epimerization and condensation. This compound serves as a precursor in this pathway. Isotopic labeling (e.g., ¹³C-ManNAc) can track metabolic flux in cell cultures .

Advanced Research Questions

Q. How can researchers optimize this compound concentrations in mammalian cell culture for enhanced glycoprotein sialylation?

- Methodological Answer : Titrate ManNAc (0.1–10 mM) in CHO or HEK293 cell media and measure sialylation via lectin blotting (e.g., Sambucus nigra agglutinin). Use response surface methodology (RSM) to model interactions with other media components (e.g., glucose, glutamine) .

- Data Interpretation : High ManNAc concentrations (>5 mM) may inhibit cell growth; balance with uridine supplementation to sustain UDP-sugar pools .

Q. What analytical challenges arise when quantifying this compound in complex biological matrices?

- Methodological Answer : Matrix effects (e.g., phospholipids in lysates) suppress ionization in LC-MS. Mitigate via solid-phase extraction (SPE) with mixed-mode cartridges (e.g., Oasis® MCX). Use deuterated internal standards (e.g., D₃-UDP-sugar) to correct for recovery losses .

- Advanced Tools : High-resolution mass spectrometers (e.g., Q-TOF) with resolving power >30,000 can distinguish isotopic interference .

Q. How can researchers differentiate this compound from structurally similar nucleotide sugars (e.g., UDP-GlcNAc) in metabolic studies?

- Methodological Answer : Employ enzymatic assays with specific kinases (e.g., UDP-N-acetylglucosamine pyrophosphorylase, which does not act on mannosamine derivatives). For MS-based workflows, monitor unique fragment ions (e.g., m/z 403.1 for UDP-ManNAc vs. m/z 385.1 for UDP-GlcNAc) .

Q. What strategies address instability of this compound during long-term experiments?

- Methodological Answer : Store aliquots at −80°C in Tris-EDTA buffer (pH 7.5) to prevent hydrolysis. For in vivo studies, use continuous perfusion systems to maintain stable extracellular concentrations .

Data Analysis and Reproducibility

Q. How should researchers statistically validate UDP-sugar quantification data to ensure reproducibility?

- Methodological Answer : Apply Grubbs’ test to remove outliers and report relative standard deviation (RSD) across technical replicates. Use orthogonal methods (e.g., enzymatic assays vs. LC-MS) for cross-validation .

Q. What experimental design principles minimize artifacts in this compound metabolic flux studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.